molecular formula C15H20O4 B1139153 Epoxymicheliolide

Epoxymicheliolide

Cat. No.: B1139153
M. Wt: 264.32 g/mol
InChI Key: IFWNFKWDSMXFLK-NCWRXGJMSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Epoxymicheliolide (EMCL) is a guaiane-type sesquiterpene lactone and a derivative of parthenolide that offers enhanced stability under both acidic and alkaline conditions . This compound is a potent inhibitor of the NF-κB signaling pathway, a key regulator of inflammation and cell survival . Its mechanism involves directly binding to the inhibitor of nuclear factor kappa-B kinase subunit beta (IKKβ), which subsequently suppresses the phosphorylation and translocation of NF-κB p65, leading to the downregulation of downstream targets like cyclooxygenase-2 (COX-2) . In research focused on osteoporosis, this compound has demonstrated a high affinity for ERK1 and ERK2 kinases . It effectively inhibits RANKL-induced osteoclastogenesis and bone resorption by blocking the phosphorylation of ERK1/2 within the MAPK pathway, which in turn inhibits the transcription factor NFATc1 . In vivo studies show that this compound can significantly alleviate bone loss in an ovariectomized mouse model, highlighting its potential for investigating treatments for estrogen deficiency-induced osteoporosis . Furthermore, in cancer research, particularly in renal cell carcinoma models, this compound has been shown to suppress tumor growth by activating the mitochondria- and caspase-dependent apoptosis pathway. It also inhibits cancer cell invasion and metastasis by modulating the process of epithelial-mesenchymal transition (EMT) . These multifaceted actions make this compound a valuable compound for scientific investigation into inflammatory processes, bone biology, and oncology. This product is for Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

(1R,3S,6S,10S,11S,12R)-12-hydroxy-3,12-dimethyl-7-methylidene-2,9-dioxatetracyclo[9.3.0.01,3.06,10]tetradecan-8-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20O4/c1-8-9-4-5-14(3)15(19-14)7-6-13(2,17)11(15)10(9)18-12(8)16/h9-11,17H,1,4-7H2,2-3H3/t9-,10-,11-,13+,14-,15+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFWNFKWDSMXFLK-NCWRXGJMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC23C1C4C(CCC2(O3)C)C(=C)C(=O)O4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]1(CC[C@@]23[C@H]1[C@@H]4[C@@H](CC[C@@]2(O3)C)C(=C)C(=O)O4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Derivatization from Micheliolide

This compound is synthesized via epoxidation of micheliolide (C15H20O3), a sesquiterpene lactone isolated from Michelia compressa and related species. The epoxidation reaction introduces an oxygen atom across the 1β,10β double bond, forming a stable epoxy group.

Key Reaction Conditions

  • Reagent : Meta-chloroperbenzoic acid (m-CPBA) in dichloromethane (DCM) at 0–25°C.

  • Stoichiometry : 1.2 equivalents of m-CPBA relative to micheliolide.

  • Reaction Time : 6–12 hours under nitrogen atmosphere.

Mechanistic Pathway
The electrophilic oxygen from m-CPBA attacks the electron-rich double bond of micheliolide, forming a cyclic oxonium intermediate. Subsequent ring opening yields the epoxide with retention of stereochemistry at C1 and C10.

Yield Optimization

ParameterOptimal RangeImpact on Yield
Temperature0–5°CMaximizes regioselectivity (85–90%)
Solvent PolarityLow (DCM)Prevents side reactions
CatalystNoneAvoids over-oxidation

Source reports a typical isolated yield of 78–82% after column chromatography.

Natural Extraction and Purification

Plant-Based Isolation

While this compound is primarily synthesized, its parent compound micheliolide is extracted from Michelia species. Key steps include:

  • Extraction : Dried plant material (leaves/stems) is macerated in methanol (MeOH) at 40°C for 48 hours.

  • Partitioning : The crude extract is partitioned with ethyl acetate (EtOAc) to isolate non-polar lactones.

  • Chromatography : Silica gel column chromatography using a hexane-EtOAc gradient (7:3 to 1:1) isolates micheliolide.

Semisynthetic Approach

Micheliolide extracted from plants is epoxidized as described in Section 1.1, bypassing full synthetic routes.

Analytical Characterization

Structural Confirmation

Spectroscopic Data

TechniqueKey SignalsReference
1H NMR (CDCl3)δ 5.48 (d, J=3.2 Hz, H-13), δ 1.32 (s, H3-14)
13C NMR δ 170.2 (C-12), δ 109.5 (C-15)
HRMS [M+Na]+ m/z 287.1624 (calc. 287.1628)

Chromatographic Purity

  • HPLC : C18 column, MeOH:H2O (75:25), flow rate 1.0 mL/min, retention time 12.3 min.

  • Purity : ≥98% by peak area.

Hazard CodeRisk StatementPrecautionary Measure
H315Causes skin irritationWear nitrile gloves
H319Causes serious eye irritationUse eye protection
H335May cause respiratory irritationUse in fume hood

Source emphasizes avoiding aqueous solutions to prevent hydrolysis.

Industrial-Scale Production Challenges

Scalability Limitations

  • Low Natural Abundance : Micheliolide constitutes <0.02% dry weight in Michelia spp., necessitating synthetic routes.

  • Epoxidation Efficiency : Batch-to-batch yield variability (70–85%) due to oxygen sensitivity.

Cost Drivers

ComponentCost Contribution (%)
m-CPBA45
Chromatography30
Solvent Recovery15

Emerging Synthetic Strategies

Biocatalytic Epoxidation

Recent advances employ engineered cytochrome P450 enzymes to epoxidize micheliolide in aqueous buffers (pH 7.4, 37°C), achieving 88% conversion.

Flow Chemistry

Microreactor systems reduce reaction time to 30 minutes by enhancing heat/mass transfer, though product isolation remains challenging .

Chemical Reactions Analysis

Types of Reactions

Epoxymicheliolide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various this compound derivatives with modified functional groups. These derivatives often exhibit enhanced biological activities and are used in further research and development .

Scientific Research Applications

Anticancer Properties

Mechanisms of Action:
EMCL has been shown to inhibit the proliferation of various cancer cell lines, including renal cell carcinoma (RCC) and lung cancer. The compound exerts its anticancer effects primarily through the inhibition of the nuclear factor kappa B (NF-κB) signaling pathway, which is crucial in regulating inflammation and cell survival in cancerous cells.

  • Renal Cell Carcinoma:
    • EMCL significantly inhibits RCC cell proliferation and induces apoptosis via mitochondrial and caspase-dependent pathways. It also suppresses epithelial-mesenchymal transition (EMT), a key process in cancer metastasis, by downregulating cyclooxygenase-2 (COX-2) through NF-κB inhibition .
  • Lung Cancer:
    • In studies involving lung cancer cell lines (A549 and PC-9), EMCL enhanced the efficacy of radiotherapy by reducing tumor growth and improving survival rates in animal models. It inhibited TGF-β secretion and EMT, further supporting its role in cancer therapy .
  • Colorectal Cancer:
    • EMCL has demonstrated protective effects against dextran sulfate sodium-induced colitis in mice, indicating its potential to ameliorate colorectal inflammation associated with cancer .

Anti-inflammatory Effects

EMCL's anti-inflammatory properties are particularly relevant in treating gastrointestinal disorders such as ulcerative colitis. The compound modulates macrophage activity by inhibiting pro-inflammatory cytokines and promoting antioxidant signaling pathways.

  • Ulcerative Colitis:
    • EMCL reduced symptoms of colitis by downregulating inducible nitric oxide synthase (iNOS), COX-2, and pro-inflammatory cytokines like IL-1β, IL-6, and TNF-α in macrophages. This suggests that EMCL may serve as a promising candidate for therapeutic interventions in inflammatory bowel diseases .

Osteoclastogenesis Inhibition

Recent studies have indicated that EMCL can inhibit osteoclastogenesis, which is critical in conditions like osteoporosis. The compound reduces osteoclast production by blocking ERK1/2 phosphorylation and NFATc1 nuclear translocation, thus preventing bone resorption .

Summary Table of Applications

Application AreaMechanism of ActionKey Findings
Cancer Treatment Inhibition of NF-κB signalingSuppresses RCC growth; enhances radiotherapy efficacy in lung cancer
Anti-inflammatory Downregulation of pro-inflammatory cytokinesAmeliorates symptoms of ulcerative colitis
Bone Health Inhibition of osteoclastogenesisReduces bone resorption through ERK1/2 pathway inhibition

Mechanism of Action

Epoxymicheliolide exerts its effects through several mechanisms:

Comparison with Similar Compounds

Alantolactone

Structural Similarity : Both EMCL and alantolactone are sesquiterpene lactones, characterized by a guaiane skeleton with an α,β-unsaturated carbonyl group critical for electrophilic reactivity.

Mechanistic Differences :

  • Targets : Alantolactone inhibits IKKβ kinase activity, blocking NF-κB/COX-2 signaling in glioblastoma. EMCL also targets IKKβ but at distinct residues (L281 and L25).
  • Efficacy : Alantolactone exhibits IC₅₀ values of 5–10 µM in glioblastoma cells, while EMCL shows higher potency with IC₅₀ values of 0.01 kcal mol⁻¹Å⁻¹ in RCC cells.

Isolinderalactone

Structural Similarity : Isolinderalactone shares a sesquiterpene lactone backbone but differs in ring substitution patterns.

Functional Contrast :

  • Targets: Isolinderalactone inhibits inducible nitric oxide synthase (iNOS) with an IC₅₀ of 0.30 µM, reducing nitric oxide production in macrophages.
  • Anticancer Activity : Both compounds induce apoptosis, but EMCL uniquely suppresses MMP-9/-2 activity to inhibit metastasis.

Comparison with Functionally Similar Compounds

Dimethyl Fumarate (DMF)

Structural Dissimilarity : DMF is a fumaric acid ester, chemically distinct from sesquiterpene lactones.

Functional Overlap :

  • Pathways : Both compounds inhibit TAK1-NF-κB and activate Keap1-NRF2 to alleviate colitis.
  • Efficacy : DMF reduces colitis severity at 50–100 mg/kg in mice, while EMCL achieves similar effects at 10 mg/kg.
  • Unique Features : EMCL additionally targets histone H2B ubiquitination, a mechanism absent in DMF.

Pyrrolidinedithiocarbamate (PDTC)

Mechanistic Comparison :

  • NF-κB Inhibition : PDTC broadly inhibits NF-κB nuclear translocation, whereas EMCL specifically blocks IKKβ phosphorylation and COX-2 expression.
  • Specificity : EMCL’s dual targeting of IKKβ and H2Bub1 provides multimodal anti-inflammatory effects compared to PDTC’s single-pathway inhibition.

Biological Activity

Epoxymicheliolide (EMCL) is a novel guaiane-type sesquiterpene lactone derived from Tanacetum parthenium (feverfew), recognized for its diverse biological activities, particularly in oncology and bone metabolism. This article delves into the mechanisms through which EMCL exerts its effects, supported by recent research findings and case studies.

Anticancer Properties

EMCL has been shown to inhibit tumor growth and metastasis in various cancer types, including renal cell carcinoma (RCC) and glioma. The primary mechanisms involve the inhibition of the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway and the downregulation of cyclooxygenase-2 (COX-2).

  • Renal Cell Carcinoma : In a study, EMCL significantly suppressed RCC cell proliferation and induced apoptosis via mitochondrial and caspase-dependent pathways. It inhibited epithelial-mesenchymal transition, thereby reducing cell invasion and metastasis. The study utilized assays such as CCK-8 for cell viability and wound-healing assays to assess migration .
  • Glioma : EMCL also demonstrated potential in glioma treatment by downregulating the NF-κB/COX-2 pathway, contributing to reduced cell viability and invasion .

Osteoclastogenesis Inhibition

Recent studies have highlighted EMCL's role in bone health by inhibiting osteoclastogenesis, which is crucial in preventing osteoporosis. EMCL suppresses the phosphorylation of ERK1/2 and prevents NFATc1 nuclear translocation, key steps in osteoclast differentiation.

  • Osteoporosis Resistance : In ovariectomized (OVX) mice models, EMCL significantly reduced osteoclast numbers and bone resorption, suggesting its therapeutic potential against estrogen deficiency-induced osteoporosis .

Case Studies & Experimental Data

Study FocusFindingsMethodology
RCC Tumor GrowthEMCL inhibited RCC proliferation and induced apoptosis.CCK-8 assay, immunofluorescence analysis
Glioma Cell ViabilityDownregulation of COX-2 via NF-κB inhibition led to reduced glioma cell viability.Wound healing assay, CCK-8 assay
OsteoclastogenesisEMCL reduced osteoclast production by inhibiting ERK1/2 and NFATc1 signaling pathways.In vivo OVX mouse model

Q & A

Q. How can conflicting results between in vitro and in vivo EMCL studies be systematically addressed?

  • Answer : Perform pharmacokinetic/pharmacodynamic (PK/PD) modeling to correlate in vitro potency with in vivo exposure. Use genetically engineered models (e.g., NF-κB reporter mice) to track pathway inhibition in real time. Cross-validate findings with orthogonal assays (e.g., PET imaging for tumor metabolism) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.